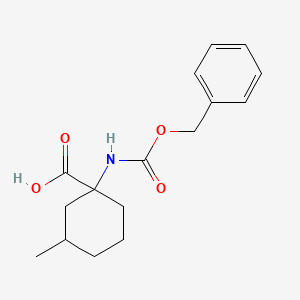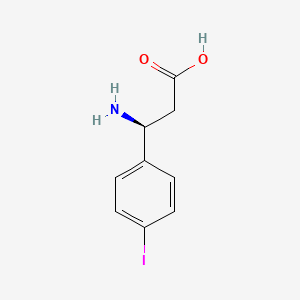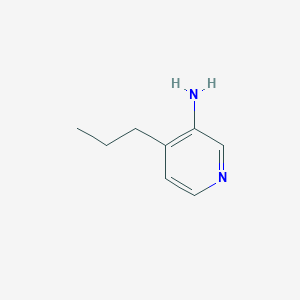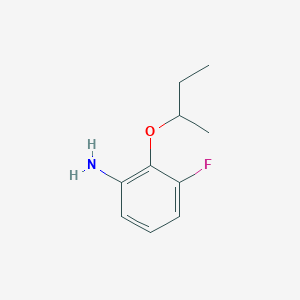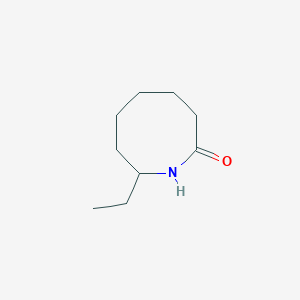![molecular formula C13H8BrClN2OS B13300485 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 733030-48-3](/img/structure/B13300485.png)
5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure suggests that this compound may exhibit unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Bromophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-bromophenyl group to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: The bromophenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloromethyl groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-bromophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but lacks the chloromethyl group.
5-phenyl-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but lacks the bromine atom.
5-(4-chlorophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromophenyl and chloromethyl groups in 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
733030-48-3 |
|---|---|
Fórmula molecular |
C13H8BrClN2OS |
Peso molecular |
355.64 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2-(chloromethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8BrClN2OS/c14-8-3-1-7(2-4-8)9-6-19-13-11(9)12(18)16-10(5-15)17-13/h1-4,6H,5H2,(H,16,17,18) |
Clave InChI |
GNYVDNGHQNRGLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


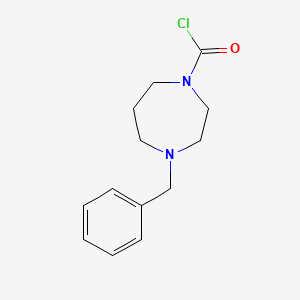
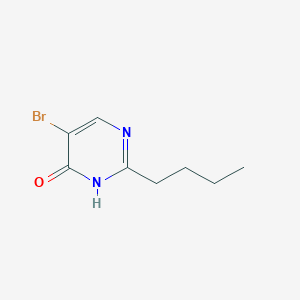
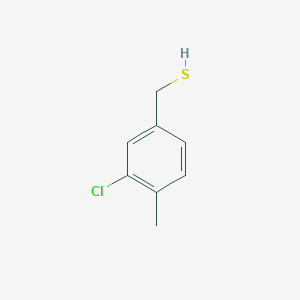
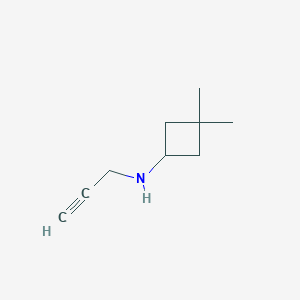

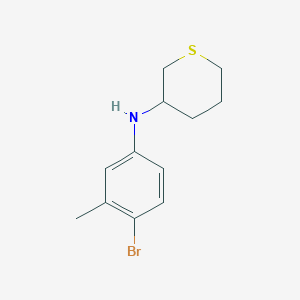
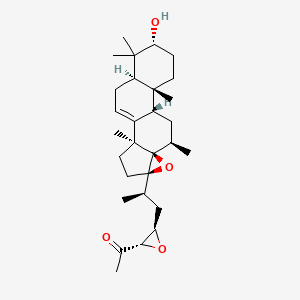
![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B13300450.png)
